molecular formula C17H20N4O2S B5820950 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

Katalognummer B5820950
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: RCYJJPRKOGBGPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide, also known as ACTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACTB is a member of the thiadiazole family, which is known for its diverse biological activities. In

Wirkmechanismus

The exact mechanism of action of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been suggested that 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide exerts its biological activities by modulating various signaling pathways. For example, in cancer research, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been reported to have various biochemical and physiological effects. In cancer research, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Furthermore, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been found to have antiviral activity by inhibiting viral replication.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its diverse biological activities, which make it a potential candidate for various therapeutic applications. Moreover, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to be relatively safe with low toxicity in animal studies. However, one of the limitations of using 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its poor solubility in water, which may affect its bioavailability and efficacy. Therefore, appropriate solvents and delivery systems need to be developed to overcome this limitation.

Zukünftige Richtungen

There are several future directions for research on 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide. Firstly, more studies are needed to elucidate the exact mechanism of action of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in various biological processes. Secondly, further investigations are required to determine the optimal dosage and delivery systems for 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in different therapeutic applications. Thirdly, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in humans. Finally, the potential of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide as a lead compound for drug development needs to be explored further.

Synthesemethoden

The synthesis of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 4-(acetylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization to obtain 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In cancer research, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been reported to have antiviral activity against influenza A virus.

Eigenschaften

IUPAC Name

4-acetamido-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-11(22)18-14-9-7-12(8-10-14)15(23)19-17-21-20-16(24-17)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYJJPRKOGBGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.